molecular formula C17H20F3N3O2S B2793478 1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide CAS No. 1796967-12-8

1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide

カタログ番号: B2793478
CAS番号: 1796967-12-8
分子量: 387.42
InChIキー: BRPNDZKEBDNGMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide is a structurally complex molecule featuring a methanesulfonamide core linked to a phenyl group and a tetrahydroindazol moiety substituted with a trifluoromethyl (-CF₃) group. The indazole ring system is partially saturated (4,5,6,7-tetrahydro-1H-indazol-1-yl), conferring conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry .

特性

IUPAC Name

1-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c18-17(19,20)16-14-8-4-5-9-15(14)23(22-16)11-10-21-26(24,25)12-13-6-2-1-3-7-13/h1-3,6-7,21H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPNDZKEBDNGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, this compound may have diverse molecular and cellular effects

生物活性

1-Phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, including increased lipophilicity and metabolic stability. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide can be represented as follows:

C18H21F3N2O2S\text{C}_{18}\text{H}_{21}\text{F}_3\text{N}_2\text{O}_2\text{S}

This structure includes a trifluoromethyl group attached to a tetrahydroindazole moiety, which is linked to a phenyl group through an ethyl chain and a sulfonamide functional group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown effectiveness against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds inhibited biofilm formation and demonstrated low toxicity to human cells .

CompoundActivityTarget PathogenReference
1-Phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamideAntimicrobialMRSA

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes. For example, similar compounds have been shown to selectively inhibit ELOVL6 (elongation of very long chain fatty acids protein 6), which is involved in fatty acid metabolism. This inhibition was dose-dependent and exhibited significant selectivity over other ELOVL family members .

Case Studies

A notable case study involved the assessment of the compound's effects on lipid metabolism in mouse models. Following oral administration, it was observed that the compound significantly reduced the elongation index of fatty acids in liver tissues. This suggests that it could potentially be used in metabolic disorders where fatty acid metabolism is disrupted .

The mechanism by which 1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to target proteins due to increased hydrophobic interactions and altered electronic properties .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that derivatives of this compound possess low toxicity profiles in vitro. For example, certain analogs exhibited selectivity factors greater than 20 when tested against human embryonic kidney cells . This suggests a favorable safety profile for potential therapeutic applications.

科学的研究の応用

Antimalarial Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including those with trifluoromethyl substitutions, as candidates for antimalarial drugs. For instance, a study synthesized a series of N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides and assessed their efficacy against malaria parasites. The docking studies indicated that trifluoromethyl-substituted derivatives exhibited promising inhibitory effects on dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in malaria parasites .

CompoundActivityReference
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamidesAntimalarial
1-Phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamidePotential lead compound

Anticancer Research

The compound's sulfonamide moiety has been explored for its anticancer properties. Research indicates that sulfonamides can induce apoptosis in cancer cells through various mechanisms. For example, novel sulfonamide derivatives have been designed that incorporate triazine structures to enhance their anticancer activity. These compounds have shown significant cytotoxic effects against various cancer cell lines .

Case Studies

  • Synthesis and Evaluation : A study synthesized new sulfonamide derivatives with triazine rings and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that these compounds effectively inhibited cell proliferation and induced apoptosis .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of these sulfonamides, revealing that they disrupt critical signaling pathways involved in cell cycle regulation and apoptosis .

Other Biological Activities

Apart from antimalarial and anticancer applications, compounds similar to 1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide have been studied for their antibacterial properties. The presence of the trifluoromethyl group enhances the antimicrobial efficacy by improving membrane permeability and stability against enzymatic degradation .

類似化合物との比較

Compound 40 (Synthesized in )

  • Structure : Features a (S)-2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide backbone with a methanesulfonamide group attached to a 1-methylindazole ring.
  • Key Differences :
    • Contains tetrafluoro and difluoromethyl substituents on the indazole ring versus the trifluoromethyl group in the target compound.
    • Includes a pyrimidine and fluorophenyl side chain absent in the target compound.
  • Implications : The additional fluorine atoms may increase metabolic stability but reduce solubility compared to the target compound. The synthesis method (boronate coupling) suggests shared strategies for indazole functionalization .

Methanesulfonamide, 1,1,1-trifluoro-N-(3-hydroxyphenyl)- (CAS# 23375-12-4)

  • Structure : Trifluoromethanesulfonamide linked to a 3-hydroxyphenyl group.
  • Key Differences: Lacks the indazole ring system but shares the trifluoromethyl-sulfonamide motif.

Sulfonylurea Herbicides ()

While pharmacologically distinct, these compounds provide structural insights:

Compound Core Structure Key Substituents Application
Triflusulfuron methyl Triazine-sulfonylurea Trifluoroethoxy, dimethylamino Herbicide (ALS inhibitor)
Tolylfluanid Dichloro-fluoro-sulfonamide Dimethylamino-sulfonyl, methylphenyl Fungicide
Target Compound Tetrahydroindazole-sulfonamide Trifluoromethyl, phenyl, ethyl linker Hypothesized therapeutic
  • Divergence : The target compound’s indazole-sulfonamide scaffold differs from triazine- or phenyl-based sulfonylureas, which act as acetolactate synthase (ALS) inhibitors. Sulfonamides, unlike sulfonylureas, often target carbonic anhydrases or proteases .

Research Findings and Data Analysis

Physicochemical Properties (Inferred)

Property Target Compound Compound 40 CAS# 23375-12-4
Molecular Weight ~435 g/mol (calculated) ~850 g/mol (estimated) 245.2 g/mol
Key Substituents CF₃, phenyl, tetrahydroindazole CF₂H, tetrafluoroindazole CF₃, 3-hydroxyphenyl
Solubility Moderate (lipophilic CF₃) Low (high fluorination) High (polar hydroxyl)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。